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molecular formula C11H11F3N2 B8369127 Dimethyl-(6-trifluoromethyl-1H-indol-5-yl)amine

Dimethyl-(6-trifluoromethyl-1H-indol-5-yl)amine

Cat. No. B8369127
M. Wt: 228.21 g/mol
InChI Key: AXMALSUWVIFETP-UHFFFAOYSA-N
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Patent
US08993616B2

Procedure details

To a solution of (5-dimethylamino-2-nitro-4-trifluoromethylphenyl)acetonitrile (0.058 g) in a mixed solvent of ethanol (1 mL), acetic acid (0.1 mL) and water (0.1 mL) was added palladium-carbon powder (0.0058 g), and this mixture was stirred at 35° C. for 16 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure to give the title compound (0.058 g).
Name
(5-dimethylamino-2-nitro-4-trifluoromethylphenyl)acetonitrile
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.0058 g
Type
catalyst
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[CH:5][C:6]([N+:12]([O-])=O)=[C:7]([CH2:9][C:10]#N)[CH:8]=1.C(O)C.C(O)(=O)C>[C].[Pd].O>[CH3:1][N:2]([CH3:19])[C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])[NH:12][CH:10]=[CH:9]2 |f:3.4|

Inputs

Step One
Name
(5-dimethylamino-2-nitro-4-trifluoromethylphenyl)acetonitrile
Quantity
0.058 g
Type
reactant
Smiles
CN(C=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
palladium-carbon
Quantity
0.0058 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
0.1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 35° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C=1C=C2C=CNC2=CC1C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.058 g
YIELD: CALCULATEDPERCENTYIELD 119.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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